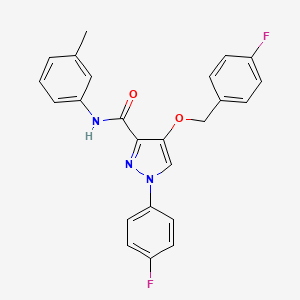
7-Methyl-2-piperidin-4-yl-1H-benzimidazole
Descripción general
Descripción
“7-Methyl-2-piperidin-4-yl-1H-benzimidazole” is a chemical compound with the molecular formula C13H17N3 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17N3.2ClH/c1-9-3-2-4-11-12 (9)16-13 (15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3, (H,15,16);2*1H . This indicates the presence of a benzimidazole nucleus and a piperidinyl group in the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound dihydrochloride” is 288.22 . The compound’s storage temperature is ambient .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding and Cellular Applications 7-Methyl-2-piperidin-4-yl-1H-benzimidazole, as part of the bis-benzimidazole family, demonstrates significant binding specificity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property facilitates its use in fluorescent DNA staining, allowing for cellular and chromosomal analysis in plant cell biology. Applications extend to chromosome and nuclear staining, flow cytometry for DNA content analysis, and the study of plant chromosomes. This compound, therefore, serves as a foundation for the development of rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Biological and Electrochemical Activity The structural versatility of this compound analogues is highlighted by their wide range of biological and electrochemical activities. These include their use in radioprotection, topoisomerase inhibition, and their potential in exploring unknown analogues for further scientific inquiry. Such diversity underscores the compound's importance in various branches of chemistry and its role as a starting point for novel investigations in both biological and electrochemical fields (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Design Benzimidazole derivatives, including this compound, are crucial in medicinal chemistry due to their broad pharmacological profiles. These derivatives have been explored for their antimicrobial, antiviral, anti-cancer, and anti-inflammatory properties among others. The modification of these compounds has led to the development of therapeutic agents with enhanced efficacy and reduced toxicity, showcasing the importance of benzimidazole derivatives in medicinal applications (Vasuki et al., 2021).
Antifungal and Anthelminthic Applications Research into benzimidazoles has also emphasized their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This mechanism underlies their wide application as antifungal and anthelminthic drugs in both agriculture and veterinary medicine. Furthermore, these studies offer insights into fungal cell biology and molecular genetics, using benzimidazoles as tools to advance understanding of tubulin structure and microtubule function (Davidse, 1986).
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole. Specific details about how these factors interact with the compound are currently unknown .
Análisis Bioquímico
Biochemical Properties
It is known that benzimidazole derivatives have diverse biological effects, notably their impact on the central nervous system .
Cellular Effects
Preliminary studies suggest that benzimidazole derivatives may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-methyl-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRWJKWBUKOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

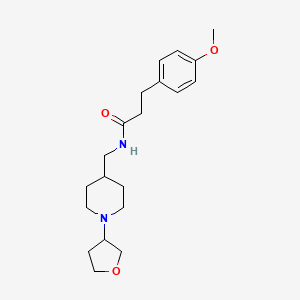
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
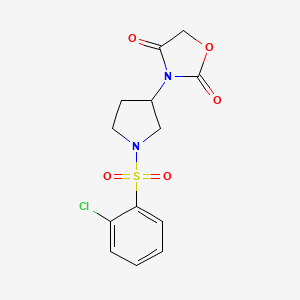
![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

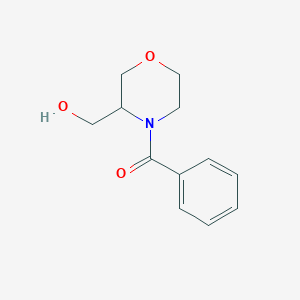

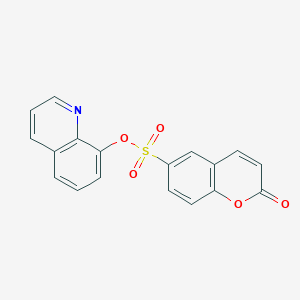
![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)
